Cas no 52899-02-2 (2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid)

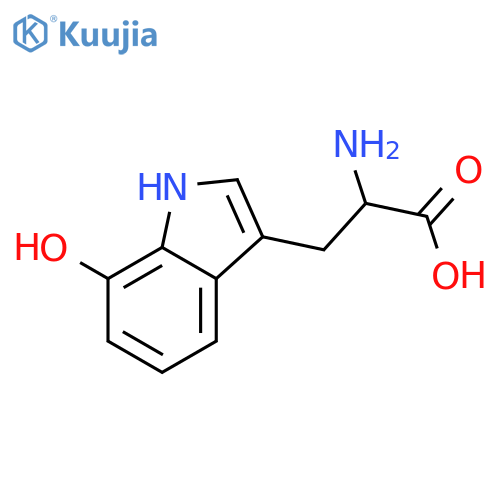

52899-02-2 structure

商品名:2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid

2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid

- 7-HYDROXY-DL-TRYPTOPHAN

- Tryptophan, 7-hydroxy-

- 7-hydroxytryptophan

- NSC-740813

- DTXSID00376717

- FT-0705897

- 52899-02-2

- SCHEMBL1460647

- SCHEMBL18029110

- NSC740813

- AKOS022185301

- Q27139082

- CHEBI:70777

- 7-Hydroxy-tryptophan

- DB-081209

-

- インチ: InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16)

- InChIKey: VQSRKJZICBNQJG-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 220.08500

- どういたいしつりょう: 220.085

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _1.4

- トポロジー分子極性表面積: 99.3A^2

じっけんとくせい

- 密度みつど: 1.484

- ゆうかいてん: >330 ºC

- ふってん: 521 ºC

- フラッシュポイント: 269 ºC

- 屈折率: 1.737

- PSA: 99.34000

- LogP: 1.52820

2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid セキュリティ情報

2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM124412-1g |

2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |

52899-02-2 | 95% | 1g |

$355 | 2021-06-09 | |

| Alichem | A199009482-100mg |

2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |

52899-02-2 | 95% | 100mg |

$490.00 | 2023-09-01 | |

| Alichem | A199009482-1g |

2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |

52899-02-2 | 95% | 1g |

1,717.01 USD | 2021-06-01 | |

| Alichem | A199009482-500mg |

2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |

52899-02-2 | 95% | 500mg |

$1540.00 | 2023-09-01 | |

| Alichem | A199009482-5g |

2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |

52899-02-2 | 95% | 5g |

4,122.34 USD | 2021-06-01 | |

| A2B Chem LLC | AG18893-100mg |

2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |

52899-02-2 | 95%+ | 100mg |

$510.00 | 2024-04-19 | |

| Chemenu | CM124412-1g |

2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |

52899-02-2 | 95% | 1g |

$355 | 2024-07-15 | |

| A2B Chem LLC | AG18893-25mg |

2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |

52899-02-2 | 95%+ | 25mg |

$310.00 | 2024-04-19 |

2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid 関連文献

-

Torsten Kniess,Markus Laube,Peter Brust,J?rg Steinbach Med. Chem. Commun. 2015 6 1714

-

J. M. Dyer,S. D. Bringans,W. G. Bryson Photochem. Photobiol. Sci. 2006 5 698

-

Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2023 40 1298

-

C. E. Dalgliesh Q. Rev. Chem. Soc. 1951 5 227

-

Yiran Li,Yi Cao Nanoscale Adv. 2019 1 4246

52899-02-2 (2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid) 関連製品

- 4350-09-8(5-Hydroxy L-Tryptophan)

- 56-69-9(5-Hydroxy Tryptophan)

- 16533-77-0(2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid)

- 25197-96-0((S)\u200b-\u200b2-\u200bAmino-\u200b3-\u200b(5-\u200bmethoxy-\u200b1H-\u200bindol-\u200b3-\u200byl)\u200bpropanoic Acid)

- 145224-90-4(L-Tryptophan,5-hydroxy-, dihydrate (9CI))

- 808145-87-1(D-Tryptophan,7-methoxy-)

- 114-03-4(5-Hydroxy-D-tryptophan)

- 314062-44-7(5-Hydroxy-L-Tryptophan hydrate)

- 16730-11-3(6-Methoxy-L-tryptophan)

- 33600-67-8(2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:52899-02-2)2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid

清らかである:99%

はかる:1g

価格 ($):368.0